molecular formula C24H24N4O2S2 B15031878 9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15031878
M. Wt: 464.6 g/mol
InChI Key: GZMRSDOHMVOAFK-UYRXBGFRSA-N
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Description

9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one involves several steps. The synthetic route typically starts with the preparation of the thiazolidinone intermediate, followed by the formation of the pyrido[1,2-a]pyrimidin-4-one core. The final step involves the introduction of the propylamino and methylbenzyl groups under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone and pyrido[1,2-a]pyrimidin-4-one moieties.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Compared to other similar compounds, 9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C24H24N4O2S2

Molecular Weight

464.6 g/mol

IUPAC Name

(5Z)-5-[[9-methyl-4-oxo-2-(propylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H24N4O2S2/c1-4-11-25-20-18(22(29)27-12-5-6-16(3)21(27)26-20)13-19-23(30)28(24(31)32-19)14-17-9-7-15(2)8-10-17/h5-10,12-13,25H,4,11,14H2,1-3H3/b19-13-

InChI Key

GZMRSDOHMVOAFK-UYRXBGFRSA-N

Isomeric SMILES

CCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)C

Canonical SMILES

CCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)C

Origin of Product

United States

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